molecular formula C8H3F2NO5 B6270242 2,2-difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde CAS No. 1103246-95-2

2,2-difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde

Cat. No.: B6270242
CAS No.: 1103246-95-2
M. Wt: 231.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde is a chemical compound with a unique structure that includes both fluorine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.

    Fluorination: Introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Nitration: The nitro group is introduced through nitration reactions, often using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Dioxane Ring: The dioxane ring is formed through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the correct formation of the ring structure.

    Aldehyde Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment and processes.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,2-difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Chemical Biology: Used in studies to understand the interactions of small molecules with biological systems.

Mechanism of Action

The mechanism of action of 2,2-difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and nitro groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylic acid
  • 2,2-difluoro-6-nitro-1,3-dioxaindane-4-methanol

Uniqueness

2,2-difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde is unique due to the presence of both an aldehyde group and a dioxane ring in its structure

Properties

CAS No.

1103246-95-2

Molecular Formula

C8H3F2NO5

Molecular Weight

231.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.